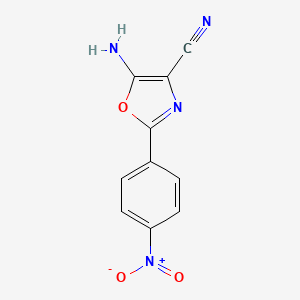![molecular formula C8H12N2O2 B12894914 (R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
(R)-[1,3'-Bipyrrolidine]-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a dione group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the reaction of pyrrolidine with a suitable dione precursor under controlled conditions. One common method includes the use of chlorosulfonic acid in dichloromethane at low temperatures (0-5°C) to facilitate the formation of the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-[1,3’-Bipyrrolidine]-2,2’-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. The use of solid acid catalysts can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
®-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
®-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of ®-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,R)-2,2’-Bipyrrolidine
- (S,S)-2,2’-Bipyrrolidine
- (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate
Uniqueness
®-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of the dione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalysis and synthesis .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-[(3R)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1 |
InChI-Schlüssel |
GYOYRRFSEXNPCH-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CC(=O)N(C1)[C@@H]2CCNC2=O |
Kanonische SMILES |
C1CC(=O)N(C1)C2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)


![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
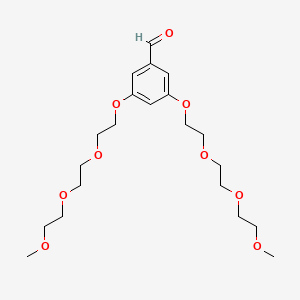

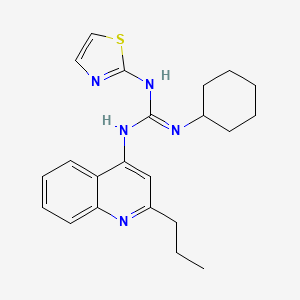
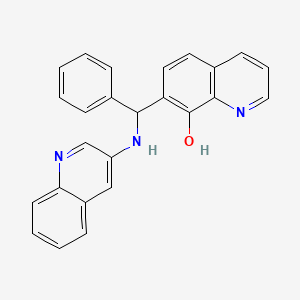
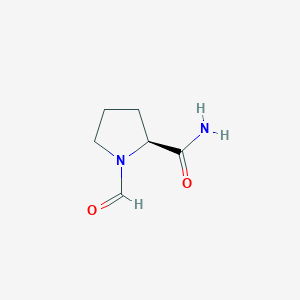
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
